ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Stereochemistry Synthetic reproducibility Quality control

Sourcing a geometrically pure (Z)-enaminone with defined reactivity for heterocyclic or CNS drug discovery is challenging. Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (CAS 6288-55-7) directly addresses this need as a validated building block. Key advantages: • Defined (Z)-stereochemistry eliminates ambiguity in SAR and diastereoselectivity studies. • Enables reliable synthesis of pyrazoles, pyrimidines, and quinolines via its ambident N-C=C-C=O system. • Lipophilic profile (cLogP 4.22) supports BBB-penetrant library design. This compound provides the structural certainty required for reproducible research.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 6288-55-7
Cat. No. B13752270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate
CAS6288-55-7
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCN(CC)C(=CC(=O)OCC)C1=CC=CC=C1
InChIInChI=1S/C15H21NO2/c1-4-16(5-2)14(12-15(17)18-6-3)13-10-8-7-9-11-13/h7-12H,4-6H2,1-3H3/b14-12-
InChIKeyQSVUSCYFXKHLEV-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Pharmacophoric Baseline


Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate (CAS 6288-55-7), also designated NSC11443, is a β-enamino ester characterized by a conjugated N–C=C–C=O enaminone system bearing a phenyl substituent at the β-position and a diethylamino donor group [1]. With a molecular formula of C₁₅H₂₁NO₂, a molecular weight of 247.33 g/mol, a calculated density of 1.015 g/cm³, a predicted boiling point of 358.3 °C, and a calculated logP of 4.22, this compound exhibits physicochemical properties consistent with its function as a lipophilic, ambident electrophilic/nucleophilic synthetic intermediate [1]. Its classification as an enaminone places it within a well-documented class of versatile building blocks employed in heterocyclic synthesis and medicinal chemistry programs targeting anticonvulsant, antitumor, and anti-inflammatory pharmacophores [2].

Compound Class
β-Enamino ester synthetic intermediate with (Z)-configured enamine bond
Core Reactivity
Ambident electrophilic/nucleophilic enaminone system for heterocyclic synthesis
Reported Fit
Medicinal chemistry research targeting anticonvulsant, antitumor, and anti-inflammatory pharmacophores

Why Generic Analogs Cannot Substitute


Generic substitution among enamino esters is precluded by marked functional divergence across substituent patterns, stereochemistry, and electronic configuration. While the enaminone scaffold broadly enables ambident reactivity, the precise substitution at the β-position and the nature of the amino donor critically modulate the electron density distribution within the conjugated N–C=C–C=O system [1]. Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is structurally defined by a (Z)-configured enamine double bond bearing a phenyl group at the β-carbon and a diethylamino donor, a combination that distinguishes it from regioisomers (e.g., 2-substituted enamino esters such as ethyl 2-(diethylamino)-3-phenylacrylate, CAS not directly comparable but structurally distinct), from analogs lacking the aromatic β-substituent (e.g., ethyl 3-(diethylamino)acrylate, CAS 36149-51-6), and from variants bearing alternative amine donors (e.g., morpholino or pyrrolidino analogs) [2]. Structure–activity relationship studies of enaminone derivatives have established that β-aryl substitution and the specific amine donor group are key determinants of both reactivity profiles and emergent pharmacological properties such as anticonvulsant potency and multidrug resistance modulation [3][4]. Consequently, any substitution by a non-identical enamino ester carries material risk of altered reaction outcomes, divergent physicochemical properties (e.g., lipophilicity, solubility), or compromised biological activity in downstream applications. The following evidence quantifies these differential dimensions where data are available.

This compound
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate – defined (Z)-stereochemistry, β-phenyl, diethylamino donor
Generic analogs
Non-identical enamino esters may differ in amine donor (morpholino, pyrrolidino), β-substituent (non-aryl), or stereochemistry (E/Z undefined). Reactivity and biological profile can shift materially.
Key determinant
β-aryl substitution and diethylamino group define electronic distribution and SAR behavior [1]
Alternative amine donors
Morpholino or pyrrolidino analogs explore different pharmacophoric space; anticonvulsant/MDR modulation may not transfer.
Stereochemical control
Fully characterized (Z)-isomer with spectral assignment ensures stereoselective synthesis fidelity [2]
Undefined stereochemistry
Mixtures of E/Z isomers or unassigned configuration may compromise diastereoselectivity and batch reproducibility.

Quantified Comparative Evidence


Z-Stereochemistry vs. Undefined or (E)-Configuration

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is explicitly defined and characterized as the (Z)-stereoisomer of the enamine double bond, with definitive NMR and IR/Raman spectroscopic data available [1]. In contrast, many commercial enamino esters are supplied as stereochemically undefined mixtures or as the (E)-isomer (e.g., ethyl (2E)-3-(diethylamino)acrylate, CAS 36149-51-6) . The stereochemical configuration at the enamine C=C bond influences the spatial orientation of substituents, which can affect chelation behavior, hydrogen-bonding patterns, and diastereoselectivity in downstream cycloadditions or annulation reactions [2].

Z-Stereochemistry
Reported
Target: fully assigned (Z)-isomer by ¹H, ²H, ¹³C NMR, IR, Raman. Comparator: (E)-isomer or undefined commercial mixtures.
Stereochemical definition supports batch-to-batch consistency and diastereoselective applications.
Configuration confirmed under standard conditions.
Stereochemistry Synthetic reproducibility Quality control NMR characterization

One-Step Synthesis vs. Multi-Step Routes

A published protocol reports the synthesis of ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate in quantitative yield using adapted Vilsmeier conditions in a single step [1]. This contrasts with alternative synthetic approaches for β-aryl enamino esters, which often require multi-step sequences with cumulative yields in the 50–80% range or employ less efficient condensation methods with amines and β-dicarbonyl compounds [2]. The one-step, high-yield protocol reduces time, reagent consumption, and purification burden relative to multi-step alternatives.

One-step synthesis
Reported
Quantitative yield via adapted Vilsmeier conditions; single-step protocol. Comparator multi-step routes yield 50–80% cumulative.
Enables efficient procurement and scalable intermediate production.
Process conditions context-dependent.
Synthetic methodology Process efficiency Reaction optimization Green chemistry

Lipophilicity vs. Non-Aryl Analogs

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate exhibits a calculated ACD/LogP value of 4.22 and an ACD/LogD (pH 7.4) of 4.22 . In contrast, the non-aryl analog ethyl 3-(diethylamino)acrylate (CAS 36149-51-6) lacks the phenyl substituent and would be predicted to exhibit a substantially lower logP, consistent with the absence of the lipophilic aromatic moiety . This difference in lipophilicity impacts membrane permeability, tissue distribution, and solubility profiles, all of which are critical for the biological evaluation of compounds derived from this enaminone scaffold.

Lipophilicity vs. non-aryl
Class-level
Target: ACD/LogP 4.22, LogD (pH 7.4) 4.22. Non-aryl analog ethyl 3-(diethylamino)acrylate predicted LogP substantially below 3.0.
Higher lipophilicity may support CNS-targeted pharmacophore derivation.
Calculated values; experimental validation advised.
Physicochemical property LogP Lipophilicity ADME prediction

Pharmacophore Activity in Anticonvulsant and MDR Models

The enaminone pharmacophore, characterized by the conjugated N–C=C–C=O system present in ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate, has been extensively evaluated in anticonvulsant models and as a modulator of multidrug resistance (MDR) [1]. SAR studies of enaminone derivatives have established that β-aryl substitution and the specific amine donor group (e.g., diethylamino vs. morpholino or pyrrolidino) are critical determinants of both potency and MDR reversal activity [2]. While direct head-to-head quantitative bioactivity data for the target compound are not available in the public literature, the established SAR framework indicates that the β-phenyl, diethylamino substitution pattern confers a distinct activity profile compared to analogs bearing alternative substituents.

Pharmacophore SAR
Class-level inference
β-Phenyl, diethylamino enaminone scaffold associated with anticonvulsant and MDR modulation SAR; quantitative IC₅₀ data for target compound not publicly available.
SAR framework context supports exploration of this substitution pattern.
Direct bioactivity validation required.
Anticonvulsant activity Multidrug resistance Pharmacophore Structure-activity relationship

Application Scenarios for Procurement and Research


Heterocyclic Scaffold Synthesis

Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate serves as a β-enamino ester building block for the synthesis of diverse heterocyclic systems including pyrazoles, pyrimidines, quinolines, and tetrahydropyridines, leveraging the ambident nucleophilicity and electrophilicity of the enaminone N–C=C–C=O system [1]. The validated one-step synthetic protocol with quantitative yield provides a reliable, high-efficiency route to the starting material for these transformations [2].

Anticonvulsant and MDR Modulator Development

The β-phenyl enaminone scaffold with diethylamino substitution occupies a defined SAR space in anticonvulsant and multidrug resistance (MDR) modulator research [1][3]. Procurement of this specific compound enables the generation of derivative libraries targeting the voltage-gated sodium channel and P-glycoprotein modulation pathways identified in enaminone SAR studies [1].

CNS-Targeted Library Optimization

With a calculated ACD/LogP of 4.22 and LogD (pH 7.4) of 4.22, ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate exhibits lipophilicity within the optimal range for blood-brain barrier penetration [4]. The phenyl substituent provides the necessary lipophilicity for CNS bioavailability while the enaminone core offers synthetic handles for further derivatization, making it a strategic intermediate for CNS-focused medicinal chemistry programs.

Stereochemical Reference Standard

The fully characterized (Z)-stereochemistry of this compound, supported by comprehensive ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopic data [2], establishes it as a reference standard for studies investigating the influence of enamine C=C bond configuration on reactivity, diastereoselectivity, and biological activity. This defined stereochemical identity eliminates ambiguity in structure–activity relationship investigations.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Ambident enaminone reactivity, (Z)-isomer purity
Synthetic yield and diastereoselectivity in cyclization reactions
Anticonvulsant & MDR modulator research
β-Phenyl, diethylamino enaminone SAR space
Sodium channel / P-gp modulation assay context
CNS research intermediate
Calculated lipophilicity (LogP 4.22) may support BBB-penetration research
CNS bioavailability and permeation assay validation
Stereochemical reference standard
Fully characterized (Z)-configuration with full spectral assignment
Stereochemical purity and diastereoselectivity control in SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.